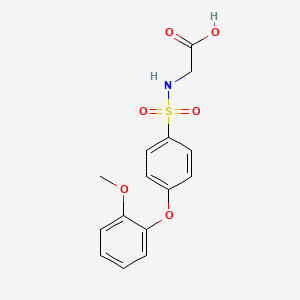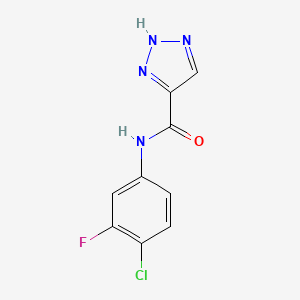![molecular formula C17H17N3O2S B2551252 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 955769-71-8](/img/structure/B2551252.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has been shown to have a significant impact on the central nervous system, making it a valuable tool for studying neurological disorders and drug development.
Scientific Research Applications
Antimicrobial Activity
- Compounds with thiazolo[3,2-a]pyrimidine moieties, including those similar to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide, have been synthesized and evaluated for antimicrobial properties. These compounds have shown promising in vitro activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Anticancer Activity
- New derivatives containing the thiazolo[3,2-a]pyrimidine core have been studied for their anticancer effects. These compounds exhibited inhibitory activities against various cancer cell lines, including colorectal, liver, and ovarian cancer cells, and were noted for their dual inhibitory activities against Aurora A kinase and KSP, suggesting their potential utility in cancer therapy (Abd El‐All et al., 2015).
Antifungal and Anticancer Properties
- Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and assessed for their potential as therapeutic agents, particularly focusing on anticancer drug development. These compounds have been evaluated for their antiproliferative activity against a variety of cancer cell lines, with some showing potent activity, which underscores their potential application in anticancer drug development (Becan et al., 2022).
Antihypertensive Potential
- Research has also explored the synthesis of derivatives featuring the thiazolo[3,2-a]pyrimidin-3(2H)-one structure for their antihypertensive properties. These compounds have shown significant efficacy in reducing mean arterial blood pressure, with some derivatives performing comparably or even superiorly to standard antihypertensive drugs, highlighting their potential in antihypertensive therapy (Keshari et al., 2020).
Anti-inflammatory Activity
- Additionally, thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects. Certain compounds in this class have demonstrated moderate anti-inflammatory activity in preclinical models, suggesting their potential utility in the treatment of inflammatory conditions (Tozkoparan et al., 1999).
Future Directions
Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, making them promising scaffolds for the design of new medicines . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines are known to have a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor activities . .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines can interact with various biochemical pathways depending on their specific targets. For instance, some thiazolo[3,2-a]pyrimidines are known to be glutamate receptor antagonists . .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-13(12-7-5-4-6-8-12)15(21)19-14-11(2)18-17-20(16(14)22)9-10-23-17/h4-10,13H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUDJLDCIEYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)
![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)
![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)



![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-methoxyphenyl)-2-pyrazoline](/img/structure/B2551185.png)
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)


